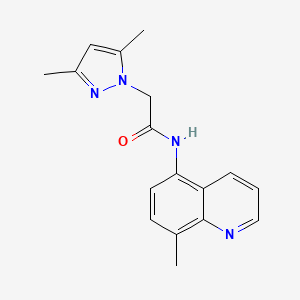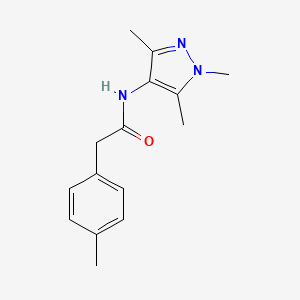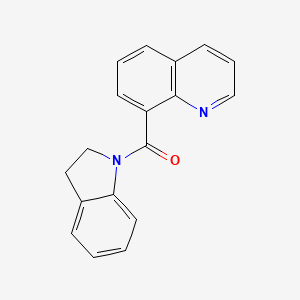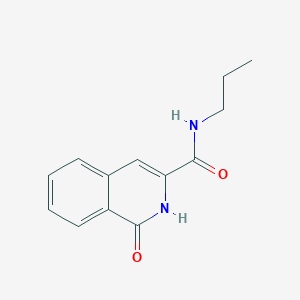
1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, also known as CPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTP belongs to the pyrazole family of compounds and has been synthesized using various methods. In
作用機序
1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the Nrf2 pathway. 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the activity of PI3K, AKT, and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis. 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Additionally, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes and protects against oxidative stress.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of the immune response. 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has also been shown to have anti-inflammatory and anti-angiogenic effects.
実験室実験の利点と制限
One advantage of using 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in lab experiments is its specificity towards certain signaling pathways, which allows for targeted modulation of cellular processes. Additionally, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are many potential future directions for research on 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide. Another area of interest is the investigation of 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide's effects on other signaling pathways and cellular processes. Additionally, further research is needed to determine the optimal dosage and administration of 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide for therapeutic applications. Finally, the potential therapeutic applications of 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in other diseases, such as cardiovascular disease and metabolic disorders, should be explored.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide's specificity towards certain signaling pathways, low toxicity, and anti-inflammatory and anti-angiogenic effects make it an attractive candidate for further research. With continued investigation, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide may prove to be a valuable therapeutic agent in the treatment of various diseases.
合成法
1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide can be synthesized using different methods, including the reaction between 4-chlorobenzoyl chloride and 5-amino-1,2,3-trimethylpyrazole in the presence of a base. Another method involves the reaction between 4-chlorophenylhydrazine and ethyl acetoacetate, followed by the reaction with 5-amino-1,2,3-trimethylpyrazole. The yield and purity of 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to protect against oxidative stress and neuronal damage.
特性
IUPAC Name |
1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-12(13(18)16(2)3)8-15-17(9)11-6-4-10(14)5-7-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVVLDRGEZZGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)

![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)






![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)
